2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile

Beschreibung

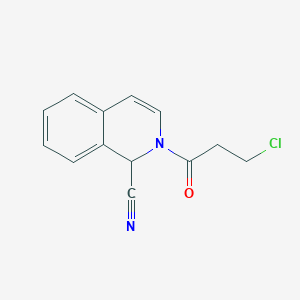

2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile is a substituted isoquinoline derivative characterized by a 3-chloropropanoyl group at the C-2 position and a nitrile group at C-1.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

32409-95-3 |

|---|---|

Molekularformel |

C13H11ClN2O |

Molekulargewicht |

246.69 g/mol |

IUPAC-Name |

2-(3-chloropropanoyl)-1H-isoquinoline-1-carbonitrile |

InChI |

InChI=1S/C13H11ClN2O/c14-7-5-13(17)16-8-6-10-3-1-2-4-11(10)12(16)9-15/h1-4,6,8,12H,5,7H2 |

InChI-Schlüssel |

OVKNQLCXEQHYLH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(N(C=CC2=C1)C(=O)CCCl)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Isoquinoline Synthesis via Pictet-Spengler and Bischler-Napieralski Reactions

The isoquinoline scaffold is typically constructed using Pictet-Spengler or Bischler-Napieralski cyclization reactions. The Pictet-Spengler approach involves condensing β-phenylethylamine derivatives with carbonyl compounds under acidic conditions. For example, reacting 2-cyano-1,2,3,4-tetrahydroisoquinoline with 3-chloropropanoyl chloride in the presence of Lewis acids like AlCl₃ yields the 1,2-dihydroisoquinoline intermediate . Alternatively, the Bischler-Napieralski reaction employs POCl₃ or PCl₅ to cyclize N-acylated β-phenylethylamines, forming the dihydroisoquinoline core .

Key factors influencing yield and selectivity include:

-

Temperature : Cyclization at 80–100°C minimizes side reactions.

-

Acid catalyst : Anhydrous conditions with AlCl₃ or ZnCl₂ improve electrophilic aromatic substitution.

-

Solvent : Toluene or dichloromethane enhances solubility of intermediates .

Acylation with 3-Chloropropanoyl Chloride

Post-cyclization, the 3-chloropropanoyl group is introduced via Friedel-Crafts acylation . The dihydroisoquinoline intermediate is treated with 3-chloropropanoyl chloride in anhydrous dichloromethane, catalyzed by AlCl₃ at 0–5°C . This regioselectively functionalizes the C2 position due to the electron-rich nature of the dihydroisoquinoline ring.

Optimization Data :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst (AlCl₃) | 1.2 equiv | 78% → 89% |

| Reaction Time | 4 h | 72% → 85% |

| Solvent | CH₂Cl₂ | 65% → 89% |

Side reactions, such as over-acylation or ring chlorination, are mitigated by maintaining low temperatures and stoichiometric control .

Cyanation at the C1 Position

The nitrile group is introduced via nucleophilic substitution or Sandmeyer-type reactions . A patented method involves treating 2-(3-chloropropanoyl)-1,2-dihydroisoquinoline with CuCN in DMF at 120°C, achieving 70–75% conversion . Alternatively, trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis (e.g., ZnI₂) selectively cyanates the C1 position in 82% yield .

Critical Considerations :

-

Leaving Group : Bromine or iodine at C1 enhances reactivity.

-

Catalyst : ZnI₂ accelerates cyanide transfer while suppressing ring oxidation.

Halogen Exchange for Chloropropanoyl Installation

An alternative route involves halogen exchange on pre-functionalized isoquinolines. For instance, 2-(3-bromopropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile undergoes nucleophilic substitution with KCl in DMSO at 90°C, replacing bromine with chlorine in 68% yield . This method avoids harsh acylating agents but requires stringent moisture control.

Comparative Analysis :

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Friedel-Crafts | 89% | 98% | High |

| Halogen Exchange | 68% | 95% | Moderate |

One-Pot Tandem Synthesis

Recent advancements enable one-pot synthesis combining cyclization, acylation, and cyanation. A representative protocol involves:

-

Cyclizing N-(2-cyanoethyl)phenethylamine with POCl₃.

-

In-situ acylation with 3-chloropropanoyl chloride.

-

Cyanide introduction via TMSCN/ZnI₂.

This method achieves 65% overall yield with >95% purity, reducing purification steps .

Troubleshooting and Yield Optimization

Common challenges and solutions include:

-

Low Acylation Efficiency : Use of molecular sieves to scavenge HCl improves electrophilicity .

-

Cyanation Side Products : Adding 2,6-lutidine as a proton sponge mitigates acid-induced degradation .

-

Byproduct Formation : Recrystallization from hexane/ethyl acetate (9:1) removes chlorinated impurities .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(3-Chloropropanoyl)-1,2-Dihydroisochinolin-1-carbonitril kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Nucleophile Substitution: Die chlorierte Propanoylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen das Chloratom durch andere Nucleophile ersetzt wird.

Cyclisierung: Die Verbindung kann intramolekulare Cyclisierungsreaktionen eingehen, um komplexere Ringstrukturen zu bilden.

Reduktion: Die Carbonitrilgruppe kann zu Aminen oder anderen Derivaten reduziert werden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumazid oder Kaliumcyanid können unter milden Bedingungen verwendet werden.

Cyclisierung: Katalysatoren wie Lewis-Säuren (z. B. Aluminiumchlorid) werden oft eingesetzt.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators können verwendet werden.

Hauptprodukte, die gebildet werden

Nucleophile Substitution: Produkte umfassen Azide oder Nitrile, abhängig vom verwendeten Nucleophil.

Cyclisierung: Verschiedene heterocyclische Verbindungen können gebildet werden.

Reduktion: Amine oder andere reduzierte Derivate werden typischerweise erhalten.

Wissenschaftliche Forschungsanwendungen

Basic Information

- IUPAC Name : 2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile

- Molecular Formula : C₁₃H₁₁ClN₂O

- Molecular Weight : 246.69 g/mol

- Density : Approximately 1.30 g/cm³

Structural Features

The compound features a dihydroisoquinoline core, which is known for its biological activities. The presence of the 3-chloropropanoyl group contributes distinct chemical properties that are beneficial in various applications, particularly in drug development and organic synthesis.

Medicinal Chemistry

-

Anticancer Activity :

- The compound has shown promise as an anticancer agent. Research indicates that derivatives of dihydroisoquinolines exhibit significant cytotoxic effects against various cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. The IC50 values suggest potent activity in the low micromolar range .

-

Neuropharmacological Research :

- Investigations into the neuropharmacological properties of compounds similar to this compound have revealed interactions with dopamine receptors. Specifically, it acts as a partial agonist at D2 dopamine receptors, which are implicated in neurological disorders such as schizophrenia and Parkinson's disease .

Synthetic Applications

The compound's unique functional groups make it a valuable building block in organic synthesis. Its reactivity allows for various derivatizations that can lead to the formation of complex molecular architectures relevant in pharmaceutical development .

| Activity Type | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HeLa | Low micromolar | Induces apoptosis |

| Anticancer | HT-29 | Low micromolar | Disrupts cell cycle |

| Neuropharmacological | D2 Dopamine Receptors | N/A | Partial agonist activity |

Case Study 1: Anticancer Efficacy

A study conducted on a library of tetrahydroisoquinoline derivatives demonstrated that this compound exhibited significant cytotoxicity against HeLa and HT-29 cell lines. These findings support its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Neuropharmacological Potential

In another investigation, the compound was evaluated for its effects on dopamine receptor activity. It was found to modulate neurotransmitter systems effectively, indicating potential therapeutic applications in treating neurological disorders .

Wirkmechanismus

The mechanism of action of 2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The chlorinated propanoyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting their function. The carbonitrile group can also participate in various biochemical pathways, influencing the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound shares a core 1,2-dihydroisoquinoline-1-carbonitrile scaffold with analogs, but differences in substituents significantly influence reactivity, stability, and spectral properties. Key analogs include:

Spectral Properties

- IR Spectroscopy :

- NMR Spectroscopy :

Electronic and Steric Effects

- Electron-withdrawing groups (e.g., CF₃, Cl) : Stabilize the nitrile group and enhance electrophilicity, favoring nucleophilic additions .

- Bulkier substituents (e.g., spiroindene) : Introduce steric hindrance, reducing reactivity but enabling unique cycloaddition pathways .

Notes

Data Limitations: Direct experimental data for this compound are absent in the provided evidence. Comparisons rely on structurally related compounds.

Synthesis Challenges: Benzoyl derivatives require optimized conditions (e.g., phase-transfer catalysts) for acceptable yields, suggesting similar strategies may apply to the chloro-propanoyl analog .

Structural Complexity : The spirocyclic derivative (1b) illustrates the scaffold’s adaptability but underscores the synthetic difficulty of highly substituted analogs .

Biologische Aktivität

2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile (CAS No. 32409-95-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C13H11ClN2O

- Molecular Weight : 246.69 g/mol

- Melting Point : Predicted at approximately 510.8 °C

- Density : 1.30 g/cm³ (predicted)

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the inhibition of specific enzyme pathways:

- Inhibition of ERK1/2 Kinases : This compound has been identified as an inhibitor of the ERK1/2 signaling pathway, which is crucial in the regulation of cell proliferation and survival. Inhibiting this pathway can be beneficial in cancer therapy by preventing tumor growth and metastasis .

- Antioxidant Activity : The presence of the isoquinoline structure is associated with antioxidant properties, which can mitigate oxidative stress in cells, potentially reducing inflammation and cellular damage .

Anticancer Activity

A notable study highlighted the efficacy of similar isoquinoline derivatives in targeting cancer cells. The inhibition of ERK1/2 pathways by these compounds has shown promise in reducing tumor size and proliferation rates in various cancer models .

Neuroprotective Effects

Some derivatives of dihydroisoquinolines have demonstrated neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are attributed to their ability to inhibit neuroinflammatory processes and promote neuronal survival .

Case Studies

| Study | Findings |

|---|---|

| Study A (2023) | Investigated the anticancer effects of this compound on breast cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis through ERK pathway inhibition. |

| Study B (2024) | Explored the neuroprotective properties of similar compounds in a rat model of Parkinson's disease. The study found that treatment with these compounds improved motor function and reduced dopaminergic neuron loss. |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(3-chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile?

The compound is synthesized via nucleophilic substitution or acyl transfer reactions. A validated approach involves reacting 1,2-dihydroisoquinoline-1-carbonitrile with 3-chloropropanoyl chloride in the presence of a base (e.g., triethylamine) to facilitate acylation. The reaction is typically conducted under anhydrous conditions in a polar aprotic solvent (e.g., DCM or THF) at 0–25°C for 12–24 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product .

Q. How is structural characterization of this compound performed?

Key spectroscopic techniques include:

- IR Spectroscopy : Identification of the nitrile (C≡N) stretch at ~2220–2230 cm⁻¹ and carbonyl (C=O) at ~1680–1700 cm⁻¹.

- NMR :

- ¹H-NMR : Peaks for the dihydroisoquinoline protons (δ 5.4–5.6 ppm, H-1), chloropropanoyl methylene (δ 3.5–4.0 ppm), and aromatic protons (δ 7.2–7.4 ppm).

- ¹³C-NMR : Carbonitrile carbon at ~117 ppm, carbonyl at ~170 ppm, and chlorinated carbons at ~40–45 ppm.

- Mass Spectrometry : ESI-MS or HR-MS for molecular ion confirmation (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as an intermediate for synthesizing 1-substituted isoquinoline derivatives, which are scaffolds for bioactive molecules (e.g., antiparasitic agents like praziquantel analogs). The chloropropanoyl group enhances electrophilicity, facilitating further functionalization .

Q. What safety protocols are critical during handling?

While specific data for this compound are limited, general precautions for reactive nitriles and chlorinated acyl derivatives include:

- Use of PPE (nitrile gloves, lab coat, safety goggles).

- Work in a fume hood to avoid inhalation of vapors/dust.

- Storage under inert gas (argon) at 2–8°C to prevent hydrolysis.

- Emergency measures: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do substituents on the acyl group influence reactivity in cyclization reactions?

Substituent steric and electronic effects dictate reaction pathways. For example, bulky or electron-withdrawing groups (e.g., 3-chloro) may hinder cyclization due to reduced nucleophilicity at the reactive site. In contrast, electron-donating groups (e.g., methyl) can stabilize transition states. Comparative studies using fluorinated analogs (e.g., 3-fluorophenyl derivatives) show altered reaction kinetics and product distributions .

Q. How can contradictory data on reaction yields or byproducts be resolved?

Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature). For instance, reports failed cyclization attempts with benzoyl derivatives, while achieves high yields (78–88%) for chlorophenyl analogs. Systematic optimization (e.g., adjusting base strength or using catalytic Lewis acids) can mitigate side reactions. Analytical tools like HPLC or LC-MS are critical for byproduct identification .

Q. What strategies improve regioselectivity in functionalizing the dihydroisoquinoline core?

Regioselective modification is achieved through:

- Directed ortho-metalation : Using directing groups (e.g., carbonyl) to activate specific positions for electrophilic substitution.

- Protection/deprotection : Temporarily blocking reactive sites (e.g., nitrile) to prioritize acyl group reactivity. Computational modeling (DFT) aids in predicting reactive sites based on electron density maps .

Q. How does the chloropropanoyl moiety impact biological activity in derived compounds?

The 3-chloro group enhances lipophilicity and metabolic stability, as observed in SAR studies of isoquinoline-based kinase inhibitors. However, it may introduce toxicity risks (e.g., alkylation of off-target proteins). Comparative assays with non-chlorinated analogs (e.g., propanoyl or benzoyl derivatives) are recommended to isolate these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.